molecular formula C15H27NO10 B13715204 Fuc1-alpha-3GlcNAc1-b-OMe

Fuc1-alpha-3GlcNAc1-b-OMe

Cat. No.: B13715204
M. Wt: 381.38 g/mol
InChI Key: CPKSWFNSVBVTDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fuc1-alpha-3GlcNAc1-b-OMe involves the glycosylation of N-acetylglucosamine (GlcNAc) with fucose (Fuc) in the presence of a suitable glycosyl donor and acceptor. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under anhydrous conditions to prevent hydrolysis. The reaction is carried out at low temperatures to ensure the selectivity of the glycosylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure consistency and efficiency. The compound is purified using chromatographic methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fuc1-alpha-3GlcNAc1-b-OMe undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fuc1-alpha-3GlcNAc1-b-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fuc1-alpha-3GlcNAc1-b-OMe involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can modulate various biological processes, including cell signaling, immune response, and pathogen recognition. The compound’s molecular targets include glycoproteins and glycolipids on the cell surface, which play crucial roles in cellular communication and adhesion .

Comparison with Similar Compounds

Fuc1-alpha-3GlcNAc1-b-OMe can be compared with other similar compounds, such as:

    Fuc1-alpha-2GlcNAc1-b-OMe: Differing in the glycosidic linkage position.

    Fuc1-alpha-4GlcNAc1-b-OMe: Another positional isomer.

    Fuc1-alpha-6GlcNAc1-b-OMe: Yet another positional isomer.

The uniqueness of this compound lies in its specific glycosidic linkage, which imparts distinct biological properties and interactions compared to its isomers .

Properties

Molecular Formula

C15H27NO10

Molecular Weight

381.38 g/mol

IUPAC Name

N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C15H27NO10/c1-5-9(19)11(21)12(22)15(24-5)26-13-8(16-6(2)18)14(23-3)25-7(4-17)10(13)20/h5,7-15,17,19-22H,4H2,1-3H3,(H,16,18)

InChI Key

CPKSWFNSVBVTDI-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC)NC(=O)C)O)O)O

Origin of Product

United States

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